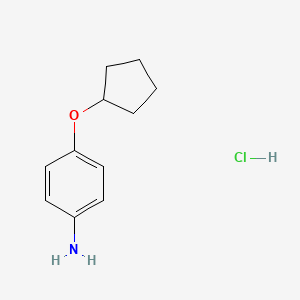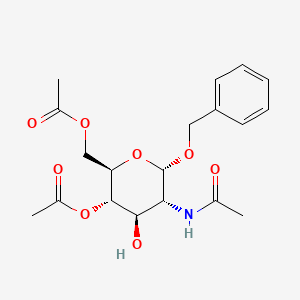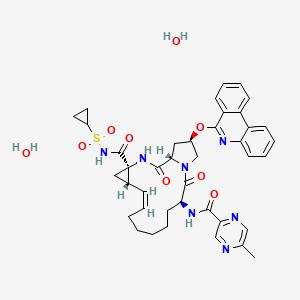
4-(Cyclopentyloxy)aniline hydrochloride
Übersicht
Beschreibung
4-(Cyclopentyloxy)aniline hydrochloride is an organic compound with the CAS Number: 1172521-22-0 . It has a molecular weight of 213.71 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of anilines, which includes 4-(Cyclopentyloxy)aniline hydrochloride, generally involves the use of benzene rings as preformed units that are elaborated to build larger molecules .Molecular Structure Analysis
The IUPAC name of this compound is 4-(cyclopentyloxy)aniline hydrochloride . The Inchi Code is 1S/C11H15NO.ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;/h5-8,10H,1-4,12H2;1H .Physical And Chemical Properties Analysis
4-(Cyclopentyloxy)aniline hydrochloride is a powder at room temperature . It has a molecular weight of 213.71 .Wissenschaftliche Forschungsanwendungen
Synthesis of Aniline Derivatives
4-(Cyclopentyloxy)aniline hydrochloride: is a valuable intermediate in the synthesis of aniline derivatives. Anilines are foundational structures in the development of pharmaceuticals, dyes, and polymers. The compound’s unique structure allows for the introduction of the cyclopentyloxy group into various aromatic compounds, enhancing their properties for specific applications .
Material Science Research
In material science, this compound can be utilized to modify the surface properties of materials. By incorporating 4-(Cyclopentyloxy)aniline hydrochloride into polymers, researchers can alter hydrophobicity, adhesion, and conductivity, which is crucial for developing advanced materials for electronics and coatings .
Chemical Synthesis Catalyst
The compound’s structure suggests potential as a catalyst in chemical synthesis. Its aniline moiety can participate in catalytic cycles, facilitating reactions such as hydrogenation or carbon-carbon bond formation, which are pivotal in creating complex organic molecules .
Pharmacological Research
4-(Cyclopentyloxy)aniline hydrochloride: may serve as a precursor in the synthesis of novel pharmacological agents. The cyclopentyloxy group could impart unique pharmacokinetic properties to drug molecules, potentially leading to the development of new medications with improved efficacy and reduced side effects .
Agricultural Chemistry
The structural features of 4-(Cyclopentyloxy)aniline hydrochloride suggest its use in agricultural chemistry, possibly as a building block for the synthesis of herbicides or pesticides. The cyclopentyloxy moiety could be key in conferring selective toxicity towards target pests or weeds .
Environmental Science
This compound could be explored in environmental science research, particularly in the study of organic pollutants. Its aniline component is structurally similar to various environmental contaminants, making it a suitable model compound for degradation studies and the development of remediation strategies .
Nanotechnology
Lastly, 4-(Cyclopentyloxy)aniline hydrochloride might find applications in nanotechnology. It could be used to functionalize nanoparticles, thereby altering their interaction with biological systems or their physical properties, which is essential for the creation of targeted drug delivery systems or diagnostic tools .
Safety and Hazards
The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
While the future directions of 4-(Cyclopentyloxy)aniline hydrochloride are not explicitly mentioned in the search results, research on similar compounds like polyaniline hydrogels has shown potential in a variety of fields such as sensor and actuator manufacturing, biomedicine, and soft electronics .
Eigenschaften
IUPAC Name |
4-cyclopentyloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;/h5-8,10H,1-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKDWLSFAQUFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172521-22-0 | |
| Record name | 4-(cyclopentyloxy)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)



![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)


![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)
